molecular formula C12H15ClN2S2 B3239433 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride CAS No. 1420955-12-9

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

Cat. No. B3239433
CAS RN: 1420955-12-9
M. Wt: 286.8 g/mol
InChI Key: CKBUABDSTJYKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride, also known as PBTZ169, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. Studies have suggested that 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride inhibits the activity of a key enzyme involved in the biosynthesis of mycobacterial cell wall, leading to cell death. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride has also been shown to disrupt the energy metabolism of the bacteria, further impairing its growth and survival.
Biochemical and Physiological Effects:
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride has been found to exhibit low toxicity and high selectivity towards Mycobacterium tuberculosis, making it a promising candidate for further development as an anti-tuberculosis drug. Studies have shown that 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride does not affect the viability of human cells or other bacterial species, indicating its specificity towards Mycobacterium tuberculosis. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride has also been shown to penetrate the bacterial cell wall and accumulate in the cytoplasm, suggesting its ability to reach its target site in the bacteria.

Advantages and Limitations for Lab Experiments

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride has several advantages for lab experiments, including its high potency and selectivity towards Mycobacterium tuberculosis, making it a useful tool for studying the pathogenesis of tuberculosis. However, its hydrophobic nature and low solubility in aqueous solutions can make it challenging to work with in certain experimental setups. Additionally, the high cost of the compound may limit its availability for research purposes.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride and its potential applications in the treatment of tuberculosis. Studies are currently underway to optimize the synthesis method of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride and to develop more efficient formulations of the compound. Additionally, efforts are being made to explore the potential of 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride in the treatment of other bacterial infections and diseases.

Scientific Research Applications

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of tuberculosis. It has been found to exhibit potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. 2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, making it a promising candidate for the development of new tuberculosis therapies.

properties

IUPAC Name

2-piperidin-3-ylsulfanyl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2.ClH/c1-2-6-11-10(5-1)14-12(16-11)15-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBUABDSTJYKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

CAS RN

1420955-12-9
Record name Benzothiazole, 2-(3-piperidinylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420955-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 2
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 3
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 4
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-3-ylthio)benzo[d]thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.